REACTION_CXSMILES
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[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH2:8][O:9]2)=[CH:4][CH:3]=1>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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4.17 g
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Type
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reactant
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Smiles
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FC1=CC=C2C=CCOC2=C1
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Name
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|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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500 mg
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction was filtered through a pad of Celite™
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
FC1=CC=C2CCCOC2=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |